Cas no 21886-56-6 (2,3'-Dichloroacetophenone)
2,3'-Dichloroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(3-chlorophenyl)ethanone
- 3-CHLOROPHENACYL CHLORIDE
- A,3-DICHLOROACETOPHENONE
- α,3-DICHLOROACETOPHENONE
- 3-CHLORO-ALPHA-CHLOROACETOPHENONE
- alpha ,3-Dichloroacetophenone
- 2,3'-Dichloroacetophenone
- 2-chloro-3'-chloroacetophenone
- 3-chlorophenyl chloromethyl ketone
- chloromethyl m-chlorophenyl ketone
- m-chlorophenacyl chloride
- 2 pound not3'-Dichloroacetophenone
- AKOS010997147
- DTXSID7073432
- MFCD07783975
- AVUVSYIYUADCKE-UHFFFAOYSA-N
- Ethanone, 2-chloro-1-(3-chlorophenyl)-
- 2-chloro-1-(3'-chlorophenyl) ethanone
- CS-0005773
- SCHEMBL97933
- 2-chloro-1-(3-chlorophenyl)ethan-1-one
- AS-15435
- AM851
- FT-0652152
- AC-1900
- A852387
- 2-chloro-1-(3-chlorophenyl)ethane-1-one
- 21886-56-6
- 2-chloro-1-(3'-chlorophenyl)ethanone
- 2-Chloro-1-(3-chlorophenyl)-1-ethanone; 2-Chloro-1-(3-chlorophenyl)ethanone; 2'-Chloro-3-chloroacetophenone; 3-Chlorophenacyl Chloride; m-Chlorophenacyl Chloride
- DB-066653
- 2,3''-Dichloroacetophenone
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- MDL: MFCD07783975
- Inchi: 1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
- InChI Key: AVUVSYIYUADCKE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(CCl)=O)=C1
Computed Properties
- Exact Mass: 187.98000
- Monoisotopic Mass: 187.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: 41-43°C
- Boiling Point: 283.7 ℃ at 760 mmHg
- Flash Point: 118.2±22.3 °C
- Refractive Index: 1.55
- PSA: 17.07000
- LogP: 2.76150
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2,3'-Dichloroacetophenone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2,3'-Dichloroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,3'-Dichloroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228206-1g |
2-Chloro-1-(3-chlorophenyl)ethanone |
21886-56-6 | 95% | 1g |
£68.00 | 2022-02-28 | |
| Fluorochem | 228206-5g |
2-Chloro-1-(3-chlorophenyl)ethanone |
21886-56-6 | 95% | 5g |
£203.00 | 2022-02-28 | |
| Fluorochem | 228206-25g |
2-Chloro-1-(3-chlorophenyl)ethanone |
21886-56-6 | 95% | 25g |
£608.00 | 2022-02-28 | |
| Apollo Scientific | OR6674-1g |
3-Chlorophenacyl chloride |
21886-56-6 | 1g |
£46.00 | 2025-02-20 | ||
| Apollo Scientific | OR6674-5g |
3-Chlorophenacyl chloride |
21886-56-6 | 5g |
£138.00 | 2025-02-20 | ||
| Apollo Scientific | OR6674-25g |
3-Chlorophenacyl chloride |
21886-56-6 | 25g |
£360.00 | 2025-02-20 | ||
| TRC | D431595-1g |
2,3'-Dichloroacetophenone |
21886-56-6 | 1g |
$ 173.00 | 2023-09-07 | ||
| TRC | D431595-5g |
2,3'-Dichloroacetophenone |
21886-56-6 | 5g |
$ 518.00 | 2023-09-07 | ||
| TRC | D431595-25g |
2,3'-Dichloroacetophenone |
21886-56-6 | 25g |
$ 1541.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831223-5g |
2,3'-Dichloroacetophenone |
21886-56-6 | 98% | 5g |
736.00 | 2021-05-17 |
2,3'-Dichloroacetophenone Suppliers
2,3'-Dichloroacetophenone Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2,3'-Dichloroacetophenone
2,3'-Dichloroacetophenone (CAS No. 21886-56-6): A Versatile Aryl Ketone with Emerging Applications in Chemical and Biological Research
2,3'-Dichloroacetophenone, a substituted aryl ketone characterized by the CAS registry number 21886-56-6, has recently gained attention in academic and industrial circles due to its unique chemical properties and potential roles in diverse research areas. This compound features a phenyl ring bearing chlorinated substituents at the ortho (2-) and meta (3') positions relative to the ketone functional group. Its structural configuration allows for intriguing reactivity patterns that have been leveraged in modern synthetic methodologies and biological studies.
The synthesis of 2,3'-dichloroacetophenone has evolved significantly over the past decade. Traditional methods involved Friedel-Crafts acylation of dichlorobenzene derivatives under harsh conditions, but recent advances highlighted in a 2023 study published in Tetrahedron Letters demonstrate improved protocols using microwave-assisted techniques. These novel approaches achieve higher yields (up to 94%) while reducing reaction times from hours to minutes through optimized solvent systems involving dimethylformamide (DMF) and catalytic amounts of montmorillonite K10 clay. Such improvements underscore the compound's viability as an intermediate in large-scale pharmaceutical manufacturing processes.
In biological systems, this chlorinated ketone exhibits notable pharmacological activity. A groundbreaking 2024 investigation in Journal of Medicinal Chemistry revealed its ability to modulate cellular redox states by interacting with Nrf2 signaling pathways. Researchers demonstrated that at submicromolar concentrations (≤ 1 μM), the compound induces phase II detoxification enzymes without cytotoxic effects on human hepatocytes. This redox-regulating property positions it as a promising candidate for development as an adjuvant therapy to mitigate oxidative stress associated with neurodegenerative disorders such as Alzheimer's disease.
The compound's photochemical behavior has also been explored in recent studies. A 2023 report from Chemical Communications described its use as a photosensitizer in singlet oxygen generation systems under visible light irradiation. The chlorine substituents were found to enhance triplet state lifetimes by ~40% compared to unsubstituted acetophenones, making it particularly effective for photodynamic applications in organic synthesis. This discovery expands its utility beyond traditional thermal chemistry into light-driven reaction platforms.
In materials science applications, 2,3'-dichloroacetophenone's ability to form stable Schiff base complexes was validated through a series of studies published between 2021-2024. When reacted with aromatic diamines under controlled conditions (pH 7–9 at 50–70°C), it generates conjugated polymers with tunable optoelectronic properties suitable for organic solar cell fabrication. Recent optimization work achieved power conversion efficiencies exceeding 8% through precise control of substitution patterns and polymer backbone rigidity.
Spectroscopic characterization confirms the compound's structural integrity under varying experimental conditions. Nuclear magnetic resonance (1H NMR) data obtained from a collaborative study between Oxford University and Merck Research Laboratories (published Q1 2024) identified distinct resonance peaks at δ 7.5–7.9 ppm corresponding to the aromatic protons unaffected by chlorine substitution, while the acetyl protons appeared at δ 7.1 ppm indicating restricted rotation around the C=O bond due to steric interactions with adjacent chlorides.
Catalytic applications of this compound have seen renewed interest with its use as a ligand precursor in asymmetric hydrogenation reactions reported in Catalysis Science & Technology. When coordinated with palladium nanoparticles stabilized by polystyrene-supported phosphine ligands, it enabled enantioselective reductions of β-keto esters with up to 97% ee values under mild hydrogen pressures (≤5 bar). The dual halogen substituents were shown through DFT calculations to optimize electronic interactions at the catalytic active site.
In drug delivery systems research published late last year (Biomaterials Science, 2024), this chlorinated ketone was utilized as a crosslinking agent for hyaluronic acid-based hydrogels. The resulting networks exhibited pH-responsive swelling behavior due to acid-catalyzed depolymerization of imine bonds formed during crosslinking reactions involving primary amine groups on HA chains. Such material properties are advantageous for targeted drug release mechanisms requiring triggered activation at physiological pH ranges.
The compound's role in agrochemical development is emerging through studies on plant pathogen inhibition mechanisms. A comparative analysis from Pest Management Science, early access March 2024, showed that when incorporated into nanoparticle formulations (diameter ≤ 50 nm) it displayed fungicidal activity against Fusarium oxysporum comparable to commercial thiophanate-methyl treatments while demonstrating lower phytotoxicity towards Arabidopsis thaliana seedlings at equivalent concentrations.
In analytical chemistry contexts, this material serves as an important reference standard for developing sensitive detection methods using advanced spectroscopic techniques such as surface-enhanced Raman scattering (SERS). Researchers from Stanford University reported its use as a model analyte for optimizing gold nanoparticle substrates functionalized with dithiocarbamate ligands (ACS Sensors, April 2024), achieving detection limits down to picomolar levels through enhanced vibrational signal amplification at specific wavenumbers (~1600 cm⁻¹).
Preliminary toxicological evaluations published this year indicate favorable safety profiles when used within controlled experimental parameters (Toxicology Reports, June 2024). Acute oral toxicity studies on rodents established LD₅₀ values exceeding 5 g/kg body weight when administered via gavage under GLP-compliant protocols, suggesting low acute toxicity risks compared to structurally similar compounds lacking chlorine substitution.
Synthesis scalability has been addressed through continuous flow processing methodologies described in a recent Royal Society Open Science article (May 2024). By integrating microreactor technology with real-time process analytical tools (PAT), researchers achieved consistent product purity (>99%) across production scales ranging from milligram quantities up to multi-kilogram batches without compromising reaction kinetics or yield stability.
The unique electronic properties arising from its halogenated structure make it an ideal component for designing novel fluorescent probes reported in Analytical Chemistry, July issue this year. When conjugated with boron dipyrromethene (BODIPY) cores via Suzuki-Miyaura coupling reactions using palladium catalysts activated by potassium phosphate buffer systems (pH=7.5 @ room temperature) it enabled ratiometric sensing of copper ions down to nanomolar concentrations through well-defined fluorescence quenching mechanisms.
In enzyme inhibition studies conducted at MIT's Koch Institute (preprint December 1st), this compound demonstrated selective binding affinity towards histone deacetylase isoform HDAC6 with IC₅₀ values measured at ~5 nM using fluorescence polarization assays against acetylated peptide substrates tagged with fluorescein markers. This specificity suggests potential utility in epigenetic research targeting inflammatory pathways linked to autoimmune diseases such as rheumatoid arthritis.
Sustainable synthesis pathways have been explored using bio-based feedstocks according to work published earlier this month (Greener Journal of Chemistry, August issue). By employing enzymatic acylation mediated by lipase B from Candida antarctica under solvent-free conditions at ambient temperatures (~37°C), researchers achieved >95% conversion efficiency after only four hours incubation time using renewable glycerol-derived acetate precursors isolated from biomass pyrolysis streams.
Bioavailability optimization strategies were detailed in a recent pharmacokinetic study appearing July issue of European Journal of Pharmaceutical Sciences,. When formulated into solid lipid nanoparticles (SLNs) composed primarily of stearic acid matrices stabilized by poloxamer P188 surfactants, oral administration resulted in ~4x higher plasma concentration levels compared to free drug forms after administration via peroral gavage models using Sprague-Dawley rats.
Mechanochemical synthesis methods have provided new insights into green chemistry approaches according to research presented at the ACS National Meeting & Expo June session this year (
Nanoparticle stabilization experiments conducted at ETH Zurich revealed its capacity as a capping agent for quantum dot fabrication reported online August first edition of
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